(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3-one derivative with a complex molecular architecture. The compound features a benzodioxin moiety substituted with a bromine atom at position 6, a methylene bridge linking the benzodioxin to the benzofuran-3-one core, and a diethylamino-methyl group at position 7 of the benzofuran ring. The Z-configuration of the methylene group is critical for its stereochemical and electronic properties, influencing its interactions with biological targets . This compound is commercially available as a research chemical, often utilized in pharmaceutical intermediate synthesis or biochemical studies, though its specific applications remain under investigation .
Properties
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO5/c1-3-24(4-2)10-17-18(25)6-5-16-20(26)19(29-22(16)17)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-9,25H,3-4,10-12H2,1-2H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFMBWPIEVKFNN-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining benzofuran and dioxin moieties, along with a diethylamino group, which may enhance its solubility and bioavailability. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C22H22BrNO5, with a molecular weight of approximately 436.32 g/mol. Its structure includes:
- Benzofuran Core : Known for various biological activities including antioxidant and anti-inflammatory effects.
- Dioxin Moiety : Associated with both beneficial and toxicological properties.
- Diethylamino Group : Enhances lipophilicity and may improve interaction with biological targets.
Predicted Biological Activities
In silico predictions using computational tools like PASS (Prediction of Activity Spectra for Substances) indicate a broad spectrum of potential biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Similar benzofuran derivatives have shown significant reductions in inflammatory markers such as TNF and IL-1 in previous studies .
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, similar to other benzofuran derivatives .
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of benzofuran exhibit selective cytotoxicity towards cancer cells. For instance, compounds similar to (Z)-2-(...) have shown:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 10 | Induces apoptosis via ROS generation |
| Compound B | HeLa (Cervical) | 15 | Inhibits cell proliferation |
These findings indicate that structural modifications significantly influence the cytotoxic properties of benzofuran derivatives.
Anti-inflammatory Effects
A related study on benzofuran derivatives reported significant anti-inflammatory activity. The compound was found to effectively reduce levels of pro-inflammatory cytokines:
| Cytokine | Reduction (%) |
|---|---|
| TNF | 93.8 |
| IL-1 | 98 |
| IL-8 | 71 |
This suggests that (Z)-2-(...) could be a candidate for managing chronic inflammatory disorders .
Case Studies
- Benzofuran Derivatives in Cancer Therapy
- Anti-inflammatory Properties
Scientific Research Applications
Recent studies have highlighted the potential biological activities of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, particularly in the following areas:
Anticancer Activity
Benzofuran derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that structural modifications can enhance the compound's efficacy against solid tumors. A notable study reported IC50 values in the micromolar range for related compounds, suggesting that this compound may exhibit similar promising anticancer activity.
Anti-inflammatory Effects
Predictive models suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory diseases.
Cytotoxicity Assessment
In a recent study examining benzofuran derivatives, researchers tested various compounds for their ability to inhibit cancer cell proliferation. The results indicated that several derivatives exhibited significant cytotoxicity against selected solid tumor cell lines. The study concluded that modifications to the benzofuran structure could lead to enhanced anticancer properties.
Mechanistic Studies
Another study focused on understanding the mechanism of action of benzofuran derivatives. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may operate through similar mechanisms.
Potential Applications
The potential applications of this compound extend across several domains:
Pharmaceutical Development
Given its structural characteristics and predicted biological activities, this compound may serve as a lead compound in drug discovery efforts targeting inflammation and cancer therapies.
Research Applications
As a research tool, it could facilitate studies on the mechanisms of action of benzofuran derivatives and their interactions with various biological targets. This could provide insights into the development of novel therapeutic agents.
Comparison with Similar Compounds
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one
This analogue (CAS 903868-16-6) shares the benzofuran-3-one core but differs in substituents:
- Substituent at position 2 : A 2-fluorobenzylidene group replaces the bromo-benzodioxin-methylene moiety.
- Position 7: A dimethylamino-methyl group instead of diethylamino-methyl.
- Additional methyl group : At position 4 of the benzofuran ring.
However, the absence of the bromo-benzodioxin moiety reduces steric bulk, which may alter pharmacokinetic properties such as solubility and membrane permeability .
Chromeno-Benzodioxocin Derivatives
The compound (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (10B) features a fused chromeno-benzodioxocin scaffold with multiple hydroxyl groups. Unlike the target compound, this derivative lacks the benzofuran-3-one core and diethylamino-methyl group. Its biological activity is linked to antioxidant properties due to polyphenolic substituents, whereas the target compound’s activity may involve halogen bonding (via bromine) and amine-mediated interactions .
Functional and Pharmacological Comparisons
Electronic and Steric Effects
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves a multi-step process starting with functionalization of the benzofuran core. Key steps include:
- Aldol condensation to form the methylene bridge between the benzodioxin and benzofuran moieties.
- Mannich reaction to introduce the diethylaminomethyl group at the 7-position.
Reaction optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., anhydrous DMF for amine alkylation). Monitoring via TLC and HPLC ensures intermediate purity, while NMR (¹H/¹³C) confirms structural integrity .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., diethylaminomethyl proton signals at δ 2.4–3.1 ppm) and Z-configuration of the methylene bridge .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 475.05 Da) and bromine isotope patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the (Z)-configuration of the methylene group .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., A549, HeLa) to assess IC₅₀ values.
- Receptor Binding Studies : Radioligand displacement assays for adenosine receptors (A₁/A₂A) due to structural similarity to known antagonists .
- ROS Generation Assays : Measure oxidative stress in leukemia cells (e.g., HL-60) to probe apoptosis-inducing mechanisms .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Simulate interactions with targets like EGFR or A₂A receptors using software (e.g., AutoDock Vina). Focus on hydrogen bonding between the hydroxyl group and receptor residues (e.g., Glu169 in A₂A) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with anticancer potency to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Metabolic Stability Testing : Assess hepatic microsomal degradation to explain variability in in vivo vs. in vitro efficacy .
- Epigenetic Profiling : Evaluate histone deacetylase (HDAC) inhibition if cell-line-specific responses arise due to chromatin remodeling differences .
Q. How can regioselective modifications of the benzofuran core improve pharmacokinetic properties?
- Hydroxyl Group Protection : Acetylation (e.g., using acetic anhydride) enhances blood-brain barrier permeability while retaining activity .
- Diethylamino Group Replacement : Substitute with piperidinyl or morpholinyl groups to reduce logP and improve aqueous solubility .
Q. What advanced spectroscopic methods elucidate reactive intermediates during synthesis?
Q. How do structural analogs compare in binding affinity for adenosine receptors?
| Analog | Substituent at 7-Position | A₁ IC₅₀ (nM) | A₂A IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Parent | Diethylaminomethyl | 120 ± 15 | 85 ± 10 | |
| Deriv1 | Piperidinylmethyl | 90 ± 12 | 45 ± 8 | |
| Deriv2 | Morpholinylmethyl | 200 ± 25 | 150 ± 20 |
Piperidinyl substitution enhances A₂A selectivity, likely due to improved hydrophobic pocket fitting .
Methodological Notes
- Contradictions in Evidence : While and highlight diethylaminomethyl’s role in receptor binding, suggests piperidinyl analogs may outperform it. This underscores the need for iterative SAR studies.
- Critical Gaps : Limited data on in vivo toxicity and metabolic pathways (e.g., CYP450 interactions) require further pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
